2-Tert-butyl-8-methylimidazo[1,2-a]pyridine
Overview
Description
2-Tert-butyl-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of an aryl aldehyde with 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide . This reaction is typically catalyzed by iodine and carried out under mild conditions to yield the desired product in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2-Tert-butyl-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, radical reactions facilitated by transition metal catalysis or metal-free oxidation can lead to the functionalization of the imidazo[1,2-a]pyridine scaffold . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized derivatives with enhanced biological activities .
Scientific Research Applications
2-Tert-butyl-8-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown promising anticancer activities, particularly against various cancer cell lines . Additionally, its unique structural features make it a useful scaffold for drug development and the design of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the formation of ergosterol in fungal cells by targeting sterol 14-alpha demethylase (CYP51), thereby exhibiting antifungal activity . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Tert-butyl-8-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines . These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its tert-butyl and methyl substituents, which contribute to its distinct chemical and biological properties . Similar compounds include imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives, which also exhibit diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
2-tert-butyl-8-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-6-5-7-14-8-10(12(2,3)4)13-11(9)14/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVKRJHRBAQCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221265 | |
Record name | 2-(1,1-Dimethylethyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-64-7 | |
Record name | 2-(1,1-Dimethylethyl)-8-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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